Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
- Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate analogs have been synthesized and characterized, indicating their potential as structural analogs of natural amino acids. These compounds exhibit potential biological activities, such as enzyme inhibition, antibacterial, antitumor, or antiviral properties. The crystal structures of these derivatives have been confirmed through X-ray analysis (Ouahrouch et al., 2014).
Organic Synthesis Applications
- Phosphonate derivatives have been employed in the synthesis of various organic compounds. For instance, the conversion of diethyl 1-amino-2-vinylcyclopropanephosphonate to ethyl 1-amino-2-vinylcyclopropanephosphinate using nucleophilic or electrophilic carbon reagents has been reported, highlighting the versatility of phosphonates in organic synthesis (Pyun et al., 2012).
Polymer Science
- Phosphonate derivatives have found applications in polymer science. For example, polymers bearing a phosphonic acid residue were synthesized from diethyl (4-ethynylphenyl)phosphonate. These polymers form helical conformations upon complexation with chiral amines, demonstrating their utility in the creation of advanced materials with specific structural properties (Onouchi et al., 2004).
Corrosion Inhibition
- Aminophosphonates, including diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate derivatives, have been studied for their corrosion inhibition properties. These compounds show significant potential in protecting metals like mild steel in acidic environments, which is vital in industrial applications like metal pickling (Gupta et al., 2017).
Antimicrobial Activity
- Certain phosphonate derivatives exhibit antimicrobial activities. The one-pot synthesis of substituted diethyl (((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)(phenyl)methyl)phosphonates, for example, showed good antimicrobial activity, highlighting the potential of these compounds in pharmaceutical applications (Sarva et al., 2022).
properties
IUPAC Name |
2-diethoxyphosphoryl-1-ethylsulfinylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO4PS/c1-4-12-14(10,13-5-2)7-8(9)15(11)6-3/h8H,4-7,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBZXWOSQIQKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(N)S(=O)CC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl [2-amino-2-(ethanesulfinyl)ethyl]phosphonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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